Potassium sodium tartrate

Vue d'ensemble

Description

It was first prepared in 1675 by an apothecary named Pierre Seignette in La Rochelle, France . This compound is known for its piezoelectric properties, which means it can generate an electric charge in response to mechanical stress . It has various applications in the fields of chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium sodium tartrate can be synthesized by reacting potassium bitartrate (cream of tartar) with sodium carbonate. The detailed procedure is as follows :

-

Conversion of Sodium Bicarbonate to Sodium Carbonate

- Add 500 g of sodium bicarbonate to a Pyrex container.

- Heat it in an oven at 65°C for one hour, then increase the temperature to 120°C for another hour.

- Repeat the process at 175°C and 230°C.

- Allow the container to cool to room temperature and transfer the sodium carbonate to a sealed container.

-

Reaction with Potassium Bitartrate

- Suspend 200 g of potassium bitartrate in 250 mL of water in a beaker.

- Heat the beaker in a saucepan with water until the outer water simmers.

- Add 2.5 mL of sodium carbonate to the beaker and stir until bubbling stops.

- Filter the solution using filter paper and evaporate it to concentrate the solution to 400 mL.

- Allow the filtrate to cool and store it in a cool place to form crystals.

Industrial Production Methods

In industrial settings, this compound is produced by mixing potassium bitartrate and sodium carbonate in large reactors. The reaction mixture is heated, and the resulting solution is filtered and evaporated to obtain the crystalline product .

Analyse Des Réactions Chimiques

Catalytic Oxidation with Hydrogen Peroxide

In the presence of cobalt(II) chloride, potassium sodium tartrate undergoes rapid oxidation 8:

Mechanism :

-

Step 1 : Co²⁺ oxidizes to Co³⁺ (green complex).

-

Step 2 : Co³⁺ oxidizes tartrate to CO₂ and methanoate, regenerating Co²⁺ (pink).

Experimental Observations :

| Condition | Observation |

|---|---|

| Without catalyst | Slow reaction even at 70°C |

| With CoCl₂ | Rapid gas evolution, color shift |

This reaction demonstrates catalysis via a lower activation energy pathway .

Fehling’s Solution Preparation

Rochelle salt complexes Cu²⁺ ions, preventing hydroxide precipitation :

Application : Detection of reducing sugars via redox reaction (reduction of Cu²⁺ to Cu⁺).

Protein Crystallization

Tartrate ions act as precipitants by forming coordination complexes with proteins, stabilizing crystal lattices .

Human Metabolism

-

Absorption : ~12% of oral tartrate is passively absorbed in humans .

-

Excretion : 66% of intravenously administered tartrate is excreted in urine within 22 hours .

-

Bacterial Fermentation : Colonic bacteria metabolize tartrate to short-chain fatty acids (SCFAs) .

Heavy Metal Chelation

Potassium tartrate effectively chelates lead (Pb) and cadmium (Cd) in food detoxification :

| Treatment | Lead Reduction | Cadmium Reduction |

|---|---|---|

| Potassium tartrate | 99.43% | 95.13% |

| Potassium citrate | 98.96% | 92.77% |

Thermal Decomposition

At elevated temperatures (>220°C), Rochelle salt decomposes into potassium sodium carbonate and carbon oxides :

Applications De Recherche Scientifique

Properties of Potassium Sodium Tartrate

- Chemical Formula : KNaC₄H₄O₆·4H₂O

- Appearance : Colorless to white crystalline solid

- Solubility : Highly soluble in water

- Key Properties :

- Exhibits piezoelectric properties

- Forms complexes with metal ions

- Acts as a stabilizer in chemical reactions

Food Industry

This compound is widely utilized in the food industry for several purposes:

- Leavening Agent : It is a crucial component in baking powder, helping dough rise by releasing carbon dioxide when heated, which contributes to the texture of baked goods like cakes and bread .

- Stabilizer and Emulsifier : It prevents crystallization and separation of ingredients in processed foods such as dairy products and sauces .

- Gel Formation : Used in gelatin desserts to stabilize gels .

| Application | Description |

|---|---|

| Leavening Agent | Releases CO₂ during baking |

| Stabilizer | Maintains consistency in food products |

| Gel Formation | Aids in forming stable gelatinous structures |

Pharmaceutical Research

This compound plays a significant role in pharmaceutical research:

- Protein Crystallization : It is commonly used as a precipitant to induce protein crystallization, essential for understanding protein structures and functions. This application is critical in drug development and biotechnology .

- Biuret Reagent : It is an ingredient in the Biuret reagent used for measuring protein concentration by maintaining cupric ions in solution at an alkaline pH .

Electronics and Piezoelectric Applications

The piezoelectric properties of this compound have led to its use in electronics:

- Sensors and Actuators : Its ability to generate an electrical charge under mechanical stress makes it suitable for producing sensors and actuators .

- Crystal Transducers : Historically used in phonograph cartridges and microphones due to its high output capabilities .

| Application | Description |

|---|---|

| Sensors | Converts mechanical stress into electrical signals |

| Crystal Transducers | Used in audio devices for high output |

Metallurgy and Chemical Processes

In metallurgy, this compound serves various functions:

- Silver Plating : Acts as a reducing agent during silver plating processes .

- Electroplating : Used to enhance the quality of electroplated surfaces due to its complexing abilities .

Case Study 1: Protein Crystallization Using this compound

A study conducted on the crystallization of a specific protein involved using this compound as a precipitant. The results indicated that varying concentrations of the salt significantly influenced crystal quality and size. High-quality crystals obtained facilitated successful X-ray diffraction analysis, leading to insights into the protein's structure.

Case Study 2: Application in Food Products

In a controlled experiment assessing the effects of this compound on baked goods, researchers found that products containing this compound exhibited improved texture and volume compared to those without it. The study highlighted its effectiveness as a leavening agent.

Mécanisme D'action

Potassium sodium tartrate exerts its effects through its piezoelectric properties, which allow it to generate an electric charge in response to mechanical stress . This property is utilized in various applications, including crystal phonograph cartridges, microphones, and earpieces. Additionally, its ability to form strong complexes with transition metals makes it useful in metal plating and catalysis .

Comparaison Avec Des Composés Similaires

Potassium sodium tartrate is unique due to its piezoelectric properties and its ability to form strong complexes with transition metals . Similar compounds include:

- Acid potassium tartrate

- Aluminum tartrate

- Ammonium tartrate

- Calcium tartrate

- Metatartaric acid

- Potassium antimonyl tartrate

- Potassium tartrate

- Sodium ammonium tartrate

- Sodium tartrate

These compounds share similar chemical structures but differ in their specific applications and properties.

Activité Biologique

Potassium sodium tartrate, commonly known as Rochelle salt, is a double salt derived from tartaric acid. It has a variety of biological activities and applications, particularly in the fields of food science, medicine, and biochemistry. This article explores its biological activity, metabolism, toxicological profiles, and therapeutic uses based on recent studies and historical data.

- Molecular Formula : C₄H₄O₆KNa·4H₂O

- Molecular Weight : 282.22 g/mol

- Density : 1.79 g/cm³

- Melting Point : 75 °C

- Boiling Point : 220 °C

Biological Activity

This compound exhibits several biological activities that are relevant in both clinical and research settings:

- Laxative Properties :

-

Metabolism and Absorption :

- The metabolism of this compound varies significantly between species. In humans, only about 12% of orally administered tartrate appears in the urine, indicating limited systemic availability due to passive absorption mechanisms . Conversely, studies in rats show higher absorption rates, suggesting species-specific metabolic pathways .

- Toxicity Studies :

Case Study 1: Laxative Efficacy

A clinical study involving 26 patients administered daily doses of 10 g of sodium tartrate over an average of 11.8 doses showed that 66% experienced laxative responses with minimal side effects (nausea in 1.6% and abdominal cramps in 2.1%) .

Case Study 2: Toxicological Assessment

A comprehensive review by the European Food Safety Authority (EFSA) found no significant toxic effects associated with this compound when tested at various dosages. The study established an acceptable daily intake (ADI) of 240 mg/kg body weight per day for tartaric acid and its salts based on chronic exposure assessments .

Table: Summary of Key Findings on this compound

Propriétés

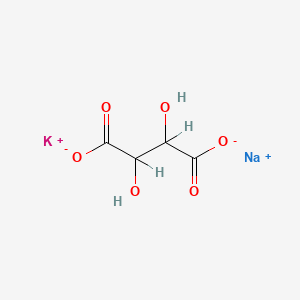

IUPAC Name |

potassium;sodium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCNRYVRMXRIQR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNaC4H4O6, C4H4KNaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Potassium sodium tartrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_sodium_tartrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless crystals or white crystalline powder, Colorless solid; [HSDB] Colorless crystals or white crystalline powder; Odorless; Slightly efflorescent; [MSDSonline] | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sodium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 gram is soluble in 1 ml of water, insoluble in ethanol, VERY SOLUBLE IN HOT WATER, Insol in alcohol, SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 (Air=1) | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 12th ed. New York, NY: Van Nostrand Rheinhold Co., 1993, p. 958 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, CRYSTALS ARE OFTEN COATED WITH WHITE POWDER | |

CAS No. |

304-59-6 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-80 °C, 90-100 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.